Rutaretin

Descripción general

Descripción

Rutaretin is a naturally occurring compound that belongs to the class of coumarins. It is derived from the reaction of fasutic acid (Fusaric acid) with the orange pigment rutin. This compound is characterized by its white crystalline solid form and is soluble in alcohols and organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rutaretin can be synthesized through the reaction of fasutic acid with rutin. The specific reaction conditions for this synthesis involve the use of organic solvents and controlled temperature settings to ensure the formation of the desired product .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the compound from by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions

Rutaretin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Aplicaciones Científicas De Investigación

Rutaretin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, perfumes, and other industrial products .

Mecanismo De Acción

The mechanism of action of Rutaretin involves its interaction with various molecular targets and pathways. It can modulate signaling pathways that impact several cellular processes, including inflammation, cell proliferation, and apoptosis. This compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Rutaretin is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:

Umbelliferone: Known for its antioxidant and anti-inflammatory properties.

Scopoletin: Exhibits antimicrobial and anticancer activities.

Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo

These compounds share some similarities with this compound but differ in their specific chemical structures and biological effects, highlighting the uniqueness of this compound in scientific research and applications .

Actividad Biológica

Rutaretin, a natural coumarin derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a coumarin, characterized by its unique chemical structure that influences its biological activity. The molecular formula of this compound is , and its structure allows for various interactions with biological molecules, enhancing its pharmacological potential.

Target Enzymes

This compound primarily targets the enzyme phosphatidate phosphohydrolase , inhibiting its activity. This inhibition prevents the hydrolysis of phosphatidylcholine glycerol-3-phosphate, leading to increased levels of glycerol-3-phosphate and subsequent alterations in lipid metabolism pathways.

Biochemical Pathways

The compound's action affects several biochemical pathways, notably:

- Lipid Metabolism : By inhibiting phosphatidate phosphohydrolase, this compound influences lipid synthesis and degradation.

- Oxidative Stress : this compound exhibits antioxidant properties by inhibiting enzymes involved in oxidative stress pathways.

- Apoptosis Induction : It has been shown to induce apoptotic cell death in various cancer cell lines, including lung and breast cancer cells.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in vitro .

Anticancer Properties

Research has highlighted this compound's potential as an anticancer agent. In laboratory studies, it has induced apoptosis in several cancer cell lines. For instance, it has shown effectiveness against lung cancer cells by activating caspase pathways that lead to programmed cell death .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 in macrophages .

In Vivo Studies

- Hypoglycemic Effects : In animal models, this compound exhibited hypoglycemic effects by enhancing insulin sensitivity and glucose uptake in peripheral tissues.

- Tissue Distribution : Pharmacokinetic studies reveal that this compound is poorly absorbed in the intestines but accumulates significantly in the liver and kidneys, suggesting a targeted action mechanism within these organs .

Comparison with Similar Compounds

This compound shares structural similarities with other coumarins but exhibits unique biological activities:

| Compound | Key Activities |

|---|---|

| Umbelliferone | Antioxidant and anti-inflammatory |

| Scopoletin | Antimicrobial and anticancer |

| Psoralen | Treatment for skin disorders |

These comparisons underscore this compound's distinct pharmacological profile among coumarins.

Propiedades

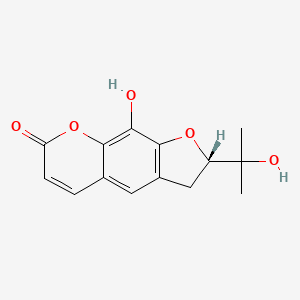

IUPAC Name |

(2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQELHSZVFPDZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930259 | |

| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-92-6 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the biosynthetic pathway of Rutaretin in Ruta graveolens?

A1: Research suggests that this compound biosynthesis in Ruta graveolens involves a complex pathway with multiple intermediates. While the exact pathway remains to be fully elucidated, studies indicate that umbelliferone plays a crucial role. [] Trapping experiments show that marmesin, another furanocoumarin, is efficiently converted into this compound. [] This suggests that marmesin acts as a direct precursor in the biosynthetic pathway. Further research suggests that other furanocoumarins like psoralen, xanthotoxin, and bergapten might also be involved through methoxylation and demethoxylation reactions. []

Q2: What is the molecular structure and formula of this compound?

A2: this compound's molecular formula is C16H14O5. Its structure comprises a furan ring fused with a coumarin moiety. Specifically, it is a 7-hydroxycoumarin with a furan ring attached at the 6 and 7 positions, and a methoxy group at position 8. [, ]

Q3: What is the role of this compound in Ruta graveolens?

A3: While its exact function in the plant remains unclear, this compound, like other furanocoumarins, is thought to contribute to the plant's defense mechanisms against herbivores and pathogens. [] Furanocoumarins are known for their phototoxic properties, which can deter insects and other organisms from feeding on the plant. []

Q4: Are there any known structural analogs of this compound with biological activity?

A5: Yes, several structural analogs of this compound exist, including marmesin, xanthotoxin, and bergapten. These compounds share the core furanocoumarin structure but differ in their substituents. [, ] They exhibit various biological activities, such as anti-inflammatory, anti-cancer, and phototoxic effects. Studying these analogs can provide insights into structure-activity relationships and aid in developing new drugs or pesticides.

Q5: What analytical methods are used to identify and quantify this compound?

A6: Various techniques, including chromatography and spectroscopy, are used to identify and quantify this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly employed to separate and quantify this compound in plant extracts. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of this compound. [, ]

Q6: Has the crystal structure of this compound been determined?

A7: Yes, the crystal structure of this compound has been solved using X-ray crystallography. [] This analysis revealed that this compound crystallizes in the monoclinic space group C2. The crystal structure provides valuable information about the molecule's three-dimensional conformation, bond lengths, and angles, which can be crucial for understanding its interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.